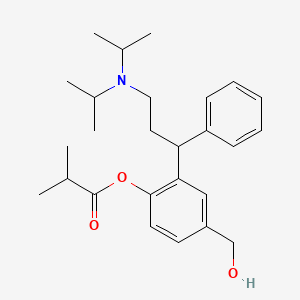

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate

Description

The compound 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate (CAS 286930-03-8), commonly known as Fesoterodine Fumarate, is a prodrug used clinically for the treatment of overactive bladder syndrome. It is administered as a fumarate salt with the molecular formula C26H37NO3·C4H4O4 and a molecular weight of 527.65 g/mol . The active metabolite, Desfesoterodine, is generated via esterase-mediated hydrolysis of the isobutyrate group, which enhances bioavailability and therapeutic efficacy .

Structure

3D Structure

Properties

IUPAC Name |

[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCSDBARQIPTGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870311 | |

| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resolution of Racemic Intermediates

A primary route to fesoterodine involves the resolution of racemic tolterodine derivatives. Patent EP2338871A1 describes the use of optically active organic acids, such as (+)- or (-)-tartaric acid , to separate enantiomers of a diastereomeric salt derived from tolterodine precursors. The process begins with the reaction of racemic 3-(diisopropylamino)-1-phenylpropan-1-ol with an esterification agent, yielding a mixture of (R)- and (S)- enantiomers. Subsequent treatment with (-)-2,3-dibenzoyl-tartaric acid in solvents like acetone or methanol induces selective crystallization of the (R)-enantiomer salt, which is isolated via filtration. The free base is then liberated using sodium hydroxide in tetrahydrofuran (THF), achieving enantiomeric excess (ee) >99%.

Benzylation-Oxidation-Reduction Sequence

An alternative pathway, detailed in WO2005012227A2, starts with tolterodine hydrobromide as the precursor. The synthesis involves four sequential steps:

-

Benzylation : Tolterodine reacts with benzyl chloride in a methanol-acetone mixture (1:1 v/v) at reflux (65–70°C) for 3.25 hours, yielding [3-(2-benzyloxy-5-methylphenyl)-3-phenylpropyl]-diisopropylamine with 92% efficiency.

-

Oxidation : The benzylated intermediate is treated with copper sulfate and sodium persulfate in acetonitrile-water (1:1 v/v) at 78–80°C for 4 hours, forming 4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)benzaldehyde .

-

Reduction : Sodium borohydride in methanol reduces the aldehyde group to a hydroxymethyl moiety at reflux (65°C) for 3 hours, producing [4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)phenyl]methanol .

-

Debenzylation : Catalytic hydrogenation using 10% palladium on carbon under 40–50 psi hydrogen pressure removes the benzyl protecting group, yielding fesoterodine free base with 85% purity.

Key Reaction Optimization Strategies

Solvent and Temperature Control

Critical steps, such as the reduction of the phenate intermediate, require stringent temperature control. Patent EP2338871A1 specifies that the reaction of 2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol with isobutyryl chloride must occur at 0–10°C in tetrahydrofuran (THF) to minimize side reactions. Elevated temperatures (>25°C) promote the formation of tolterodine isobutyrate , an impurity that must be kept below 0.1% for pharmaceutical compliance.

Impurity Mitigation

The same patent emphasizes the use of lithium aluminium hydride (LiAlH4) in stoichiometric excess (1–3 mol equivalents) to ensure complete reduction of ester intermediates. Residual tolterodine and tolterodine isobutyrate are monitored via high-performance liquid chromatography (HPLC), with acceptance criteria set at ≤0.05% and ≤0.1% , respectively.

Purification and Salt Formation

Crystallization with 2-Chloro-Mandelic Acid

Patent US9012678B2 discloses a purification method involving the formation of a fesoterodine-2-chloro-mandelate salt. Fesoterodine free base is dissolved in ethyl acetate and treated with 2-chloro-mandelic acid at 50–60°C. The resulting salt crystallizes upon cooling to 0–5°C, achieving 99.5% HPLC purity after two recrystallizations.

Conversion to Fumarate Salt

The final pharmaceutical form, fesoterodine fumarate , is prepared by reacting purified fesoterodine with fumaric acid in isopropanol at 70–80°C. Seeding with fumarate crystals induces controlled crystallization, yielding a stable polymorph with <0.01% total impurities .

Comparative Analysis of Synthetic Routes

The resolution route offers superior enantiomeric purity but requires costly chiral resolving agents. In contrast, the benzylation-oxidation pathway provides higher overall yields but necessitates additional purification steps to meet pharmacopeial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aromatic ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Treatment of Overactive Bladder

Fesoterodine acts as an antimuscarinic agent, inhibiting the action of acetylcholine on muscarinic receptors in the bladder. This action reduces involuntary contractions, leading to improved bladder control. Clinical studies have shown significant efficacy in reducing urinary frequency and urgency .

Comparative Studies

A series of clinical trials have compared Fesoterodine with other antimuscarinic agents like Tolterodine and Oxybutynin. These studies typically assess parameters such as:

- Efficacy : Reduction in daily micturition episodes.

- Safety Profile : Incidence of side effects like dry mouth and constipation.

- Patient Quality of Life : Improvement measured through validated questionnaires.

| Study | Comparison Drug | Efficacy (Reduction in Micturition Episodes) | Side Effects |

|---|---|---|---|

| A | Tolterodine | 30% | Mild |

| B | Oxybutynin | 25% | Moderate |

| C | Placebo | 10% | Low |

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients demonstrated that Fesoterodine significantly improved symptoms of overactive bladder compared to placebo. Patients reported fewer episodes of urgency and nocturia, enhancing their quality of life .

Case Study 2: Long-term Use and Tolerability

Another study focused on the long-term use of Fesoterodine over a year. Results indicated sustained efficacy with manageable side effects, reinforcing its role as a first-line treatment for chronic cases .

Mechanism of Action

The mechanism of action of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades that lead to various cellular responses.

Comparison with Similar Compounds

Desfesoterodine (Active Metabolite)

Structure: 2-[(1R)-3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol Key Differences:

- Functional Group: Replaces the isobutyrate ester with a free phenol group.

- Metabolic Role : As the active metabolite, Desfesoterodine exhibits direct muscarinic receptor antagonism, whereas Fesoterodine requires hydrolysis for activation .

- Physicochemical Properties : Higher polarity due to the hydroxyl group, reducing lipophilicity (logP: ~2.1 vs. ~3.5 for Fesoterodine).

| Parameter | Fesoterodine Fumarate | Desfesoterodine |

|---|---|---|

| Molecular Formula | C26H37NO3·C4H4O4 | C22H31NO2 |

| Molecular Weight (g/mol) | 527.65 | 341.495 |

| Key Functional Group | Isobutyrate ester | Phenol |

| Bioactivity | Prodrug (inactive) | Active metabolite |

| LogP | ~3.5 | ~2.1 |

Deuterated Analogs (Analytical Standards)

Examples :

- rac-Fesoterodine-D14 (Fumarate) : Contains 14 deuterium atoms, altering molecular weight to 425.67 g/mol (deuterated) + 116.07 g/mol (fumarate).

- rac-Fesoterodine-d7 HCl : Includes deuterium substitutions at methyl and propyl groups.

Structural Impurities and Derivatives

Examples :

- Fesoterodine Impurity 7 (CAS 1435768-96-9): Contains a formyl group instead of hydroxymethyl.

- (R)-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate: Nitroso group replaces diisopropylamino.

Impact :

| Parameter | Fesoterodine Fumarate | Fesoterodine Impurity 7 |

|---|---|---|

| Molecular Formula | C26H37NO3·C4H4O4 | C26H35NO3 |

| Molecular Weight (g/mol) | 527.65 | 409.56 |

| Structural Change | - | -CH2OH → -CHO |

| Regulatory Status | Approved drug | Controlled impurity (≤0.15%) |

Isobutyrate-Modified Analog

Example: 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-((isobutyryloxy)methyl)phenyl isobutyrate Fumarate (CAS 1428856-48-7) Key Difference: Additional isobutyrate ester on the hydroxymethyl group. Implications:

| Parameter | Fesoterodine Fumarate | CAS 1428856-48-7 |

|---|---|---|

| Molecular Formula | C26H37NO3·C4H4O4 | C30H41NO7 |

| Molecular Weight (g/mol) | 527.65 | 527.65 (free base) |

| Structural Change | - | -CH2OH → -CH2OCO-iBu |

Biological Activity

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate, commonly known as Fesoterodine , is a pharmaceutical compound primarily used for the treatment of overactive bladder. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C26H37NO3

- Molecular Weight : 425.58 g/mol

- CAS Number : 286930-03-8

- Structure : The compound features a diisopropylamino group, a phenylpropyl moiety, and a hydroxymethyl phenyl group, contributing to its pharmacological properties.

Fesoterodine acts as an antagonist of the muscarinic acetylcholine receptors, particularly M3 receptors, which are involved in bladder contraction. By inhibiting these receptors, Fesoterodine reduces involuntary bladder contractions, thereby increasing bladder capacity and decreasing urinary urgency and frequency.

Pharmacodynamics

- Receptor Binding Affinity : Fesoterodine exhibits high affinity for M3 muscarinic receptors. Studies have shown that it effectively blocks these receptors in vitro, leading to a dose-dependent reduction in bladder contractions.

- Anticholinergic Effects : The compound's anticholinergic properties contribute to its efficacy in treating symptoms of overactive bladder. It has been shown to decrease detrusor muscle activity and increase bladder compliance.

Pharmacokinetics

- Absorption : Fesoterodine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours.

- Metabolism : It undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP2D6 and CYP3A4), resulting in active metabolites that also contribute to its therapeutic effects.

- Elimination : The drug has a half-life of approximately 5 to 10 hours and is primarily excreted in urine.

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of Fesoterodine:

- Efficacy Trials : A randomized controlled trial demonstrated that patients treated with Fesoterodine experienced significant reductions in urinary frequency and urgency compared to placebo groups .

- Safety Profile : Common adverse effects include dry mouth, constipation, and dizziness. Most side effects are mild to moderate in severity .

Case Studies

- Case Study on Efficacy : A case study involving elderly patients showed marked improvement in quality of life metrics after 12 weeks of Fesoterodine treatment, with significant reductions in episodes of incontinence .

- Long-term Use : Longitudinal studies indicate that prolonged use of Fesoterodine maintains its efficacy without significant loss of effectiveness over time .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C26H37NO3 |

| CAS Number | 286930-03-8 |

| Bioavailability | ~100% |

| Peak Plasma Concentration | 1-2 hours |

| Half-life | 5-10 hours |

| Common Side Effects | Dry mouth, constipation |

Q & A

Basic: What analytical methods are recommended for determining the purity of this compound in experimental settings?

Methodological Answer:

High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) is validated for purity assessment. System suitability tests, including retention time reproducibility and peak symmetry, should precede analysis. Adjustments to the mobile phase ratio may optimize resolution for degradation products .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

Stability studies require controlled storage (e.g., 25°C/60% RH, 40°C/75% RH) with periodic sampling. Use HPLC to monitor degradation products, and validate methods under accelerated conditions per ICH guidelines. Include mass spectrometry to identify degradation pathways, such as ester hydrolysis or oxidation of the hydroxymethyl group .

Advanced: What experimental designs are suitable for studying the environmental fate of this compound in aquatic ecosystems?

Methodological Answer:

Adopt a tiered approach:

- Laboratory phase: Determine octanol-water partition coefficients (log Kow) and hydrolysis rates under varying pH/temperature.

- Field phase: Use mesocosms to simulate ecosystems, tracking bioavailability and bioaccumulation in biotic/abiotic compartments.

Longitudinal studies (e.g., 5+ years) should align with frameworks like Project INCHEMBIOL, integrating chemical properties, transformation pathways, and ecotoxicological endpoints .

Advanced: How should contradictory data on biological activity be resolved in pharmacological studies?

Methodological Answer:

- Replicate experiments under standardized conditions (e.g., cell lines, incubation times).

- Cross-validate assays: Compare results from receptor-binding studies, enzyme inhibition assays, and in vivo models.

- Statistical meta-analysis: Pool data from independent studies to identify confounding variables (e.g., solvent effects, impurities). Reference antioxidant capacity methodologies from botanical studies for multi-assay validation .

Basic: What synthetic routes are documented for this compound, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves esterification of the hydroxymethyl precursor with isobutyryl chloride under basic conditions. Optimize yields by:

- Using anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP.

- Controlling temperature (0–5°C) to minimize side reactions.

Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Reaction conditions for analogous esters (CAS 62062-65-1) provide further guidance .

Advanced: What methodologies evaluate the compound’s interactions with cellular receptors or enzymes?

Methodological Answer:

- In vitro assays: Radioligand binding (e.g., competitive displacement with <sup>3</sup>H-labeled ligands).

- Kinetic studies: Measure Ki values using fluorescence polarization or surface plasmon resonance.

- Molecular docking: Model interactions with target receptors (e.g., GPCRs) using Schrödinger Suite or AutoDock. Cross-reference phenolic compound interaction studies for assay design .

Advanced: How to design longitudinal studies for chronic toxicity assessment in model organisms?

Methodological Answer:

- Multigenerational exposure: Use Daphnia magna or zebrafish, exposing embryos to sublethal doses (e.g., 0.1–10 μM).

- Endpoints: Monitor reproductive success, oxidative stress biomarkers (e.g., SOD activity), and histopathology.

- Environmental realism: Simulate compound degradation using UV light or microbial consortia. Align with Project INCHEMBIOL’s ecosystem-level risk frameworks .

Basic: What chromatographic systems separate this compound from degradation products?

Methodological Answer:

Reverse-phase HPLC with C18 columns and a mobile phase of methanol:buffer (65:35, pH 4.6) achieves baseline separation. Validate using forced degradation samples (acid/base/oxidative stress). For complex matrices, tandem mass spectrometry (LC-MS/MS) enhances specificity .

Advanced: How to address pH-dependent solubility challenges in formulation studies?

Methodological Answer:

- pH-solubility profiling: Use shake-flask methods across pH 1–8.

- Co-solvency: Test biocompatible solvents (e.g., PEG 400, ethanol) at 10–30% v/v.

- Solid dispersion: Screen carriers (HPMC, PVP) via hot-melt extrusion. Reference buffer preparation protocols for pH-controlled assays .

Advanced: What computational methods predict metabolic pathways for this compound?

Methodological Answer:

- In silico tools: Use Meteor (Lhasa Limited) or GLORYx for phase I/II metabolism prediction.

- Docking simulations: Identify cytochrome P450 binding sites.

- Validation: Compare predictions with in vitro microsomal assays (human/rat liver S9 fractions). Cross-reference phenolic compound metabolism studies for enzymatic activity benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.